1-(Bromomethyl)-4-methoxycyclohexane
Overview
Description
1-(Bromomethyl)-4-methoxycyclohexane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromomethyl group and a methoxy group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanone followed by reduction. The reaction typically uses bromine (Br2) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) to convert the intermediate to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-methoxycyclohexanol, 4-methoxycyclohexanone, and various substituted cyclohexanes.
Oxidation: Products include 4-methoxycyclohexanone and 4-methoxycyclohexanol.
Reduction: Products include 1-methyl-4-methoxycyclohexane.
Scientific Research Applications
1-(Bromomethyl)-4-methoxycyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-(Chloromethyl)-4-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxycyclohexanone: Lacks the bromomethyl group but shares the methoxy group and cyclohexane ring.
Uniqueness: 1-(Bromomethyl)-4-methoxycyclohexane is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxycyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPXSOJPYCLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617175 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141604-51-5 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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